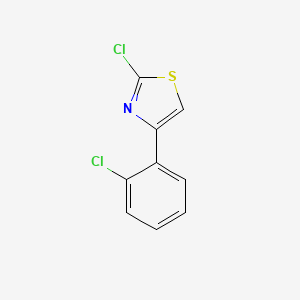

2-Chloro-4-(2-chlorophenyl)thiazole

描述

Significance of Thiazole (B1198619) Scaffolds in Advanced Chemical Sciences

Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are considered privileged structures in medicinal chemistry. researchgate.netnih.govscielo.brresearchgate.net Their derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.net The thiazole nucleus is a key component in a number of FDA-approved drugs, highlighting its therapeutic importance. researchgate.net Beyond pharmaceuticals, thiazole-based compounds are also utilized in the development of dyes, fungicides, and as accelerators in the vulcanization process. researchgate.net The aromatic nature of the thiazole ring and its ability to participate in various chemical reactions make it a versatile building block for the synthesis of complex molecules. researchgate.net

Historical Trajectories of Halogenated Thiazole Compound Investigations

The investigation of halogenated thiazoles has been a significant area of research, driven by the understanding that the introduction of halogen atoms can profoundly influence a molecule's physicochemical properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Early research into halogenated thiazoles often focused on their synthesis and the exploration of their chemical reactivity. The development of synthetic methods, such as the Hantzsch thiazole synthesis, provided a foundation for creating a diverse range of halogenated derivatives. nih.gov Over time, the focus has expanded to include the systematic study of their biological activities and potential applications in various fields. Research has shown that the position and nature of the halogen substituent on the thiazole ring can have a dramatic effect on the compound's biological profile. researchgate.net

Current Research Imperatives and Gaps for 2-Chloro-4-(2-chlorophenyl)thiazole

While the broader class of halogenated thiazoles has been extensively studied, dedicated research specifically on this compound appears to be limited. Much of the existing literature focuses on related structures, such as those with different substitution patterns on the phenyl ring or alternative substituents at the 2-position of the thiazole ring.

A primary research imperative is the development of efficient and selective synthetic routes to produce this compound. While general methods for thiazole synthesis exist, their application to this specific dichlorinated derivative, and the optimization of reaction conditions to ensure high yields and purity, remain key challenges.

Furthermore, there is a significant gap in the comprehensive characterization of this compound. Detailed spectroscopic data, including advanced NMR and mass spectrometry studies, are essential for unequivocally confirming its structure and understanding its electronic properties.

The biological evaluation of this compound is another critical area for future research. Given the known bioactivity of related compounds, a thorough investigation of its potential as an antimicrobial, anticancer, or other therapeutic agent is warranted. Computational studies could also play a vital role in predicting its biological targets and guiding experimental work.

Finally, exploring the reactivity of this compound and its potential as a building block for the synthesis of more complex molecules represents a promising avenue for further investigation. The presence of two reactive chlorine atoms offers opportunities for a variety of chemical transformations, potentially leading to the discovery of novel compounds with unique properties.

属性

IUPAC Name |

2-chloro-4-(2-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDQSALAQIARMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into Molecular Interactions and Biological Activity Mechanisms of 2 Chloro 4 2 Chlorophenyl Thiazole

Exploration of Specific Enzyme Inhibitory Activities

Comprehensive searches of scientific databases and literature yield no specific studies detailing the inhibitory activities of 2-Chloro-4-(2-chlorophenyl)thiazole against the enzyme classes listed below. The thiazole (B1198619) scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse enzyme inhibitory actions. researchgate.net However, the specific effects of the chloro-substitution at the 2-position of the thiazole ring combined with a 2-chlorophenyl group at the 4-position have not been documented.

Kinase Enzyme Modulation Pathways

There is no available research data on the modulation of kinase enzyme pathways by this compound.

While other thiazole-containing compounds have been identified as potent kinase inhibitors, such as the sphingosine (B13886) kinase 1 (SK1) inhibitor 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI II), these are structurally distinct molecules. nih.govnih.gov Studies on SKI II have shown it can induce the degradation of SK1 and reduce the expression of the androgen receptor in prostate cancer cells. nih.govnih.gov However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Protease Enzyme Interactions and Inhibition

There are no specific studies in the available scientific literature that investigate the interactions between this compound and protease enzymes.

The thiazole moiety is a component of various molecules designed as protease inhibitors. For example, thiazole-based derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net These studies demonstrate the potential of the thiazole scaffold to interact with the active sites of proteases, but provide no direct information on the activity of this compound.

Fatty Acid Biosynthesis Enzyme Inhibition (e.g., FabH)

No research dedicated to the inhibitory effect of this compound on fatty acid biosynthesis enzymes, including β-ketoacyl-ACP synthase III (FabH), has been published.

The fatty acid biosynthesis (FAS-II) pathway is a validated target for antibacterial agents, and enzymes like FabH are essential for initiating this process in many bacteria. nih.govnih.gov Natural products such as platensimycin (B21506) and platencin (B21511) are known to inhibit enzymes in this pathway, demonstrating that it is a druggable target. nih.gov However, the potential for this compound to act as an inhibitor in this pathway remains uninvestigated.

Alpha-Glucosidase and Alpha-Amylase Inhibition

There is no publicly available data concerning the inhibition of α-glucosidase and α-amylase by this compound.

These enzymes are key targets in the management of type 2 diabetes, and various heterocyclic compounds, including derivatives of triazole and imidazole, have been shown to inhibit their activity. researchgate.netnih.gov Studies on these related but distinct molecular classes indicate that features like electron-withdrawing groups can influence inhibitory potency. acs.org Nevertheless, without specific experimental data, the activity of this compound against these enzymes is unknown.

Ligand-Biomolecule Binding Studies

Receptor Binding Affinity and Selectivity

No experimental data from receptor binding assays or selectivity profiling for this compound is available in the scientific literature.

Studies on other 2,4-disubstituted thiazole derivatives have shown they can act as modulators of cellular development, with activity related to the retinoic acid receptor (RAR). nih.gov For instance, the length and bulk of the side chains on the thiazole ring were found to be crucial for the molecule's ability to induce cell differentiation. nih.gov Similarly, a study on 4-(4-chlorophenyl)thiazole derivatives (a different isomer) showed potential as leishmanicidal and trypanocidal agents, though specific receptor targets were not fully elucidated. scielo.brscielo.br These studies highlight the potential for substituted thiazoles to bind to biological receptors, but provide no specific information for this compound.

DNA/RNA Interactions and Recognition

While direct studies on the interaction of this compound with DNA and RNA are not extensively detailed in the available literature, research on similar thiazole derivatives provides insights into potential mechanisms. Thiazole-containing compounds have been investigated for their ability to bind and stabilize DNA structures, particularly G-quadruplexes found in telomeres. For instance, certain 1,10-phenanthroline (B135089) derivatives incorporating a 4-phenylthiazole (B157171) motif have been synthesized and studied for their potential as telomeric DNA binders. nih.gov These studies often employ techniques like FRET-based DNA melting assays, circular dichroism, and viscosity titrations to evaluate the binding affinity and structural effects on DNA. nih.gov The interaction of such compounds with DNA can lead to the stabilization of these structures, which can have implications for telomere maintenance and cellular senescence, processes that are crucial in cancer biology. The planar nature of the thiazole ring, combined with the phenyl and chlorophenyl substituents in this compound, suggests a potential for intercalative or groove-binding interactions with DNA or RNA. However, specific experimental data for this particular compound is needed to confirm these hypotheses.

Cellular Bioactivity Pathways and Mechanisms

The biological activity of this compound and its derivatives extends to the modulation of fundamental cellular processes, including the induction of apoptosis, perturbation of the cell cycle, and regulation of oxidative stress.

Apoptosis Induction Pathways in in vitro Cell Models

Thiazole derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism targeted by these compounds. nih.govmdpi.com This pathway is initiated by various intracellular stresses and leads to the release of cytochrome c from the mitochondria. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to cell death. nih.gov

Studies on related compounds, such as triazole precursors, have shown that they can induce apoptosis in breast cancer cell lines by increasing the activity of caspase-3/7 and caspase-9. nih.gov This is often accompanied by the upregulation of pro-apoptotic proteins. nih.gov The induction of apoptosis is a key mechanism for the anti-cancer effects of many chemotherapeutic agents, and the ability of thiazole derivatives to trigger this process highlights their therapeutic potential.

Cell Cycle Perturbation Mechanisms

In addition to inducing apoptosis, this compound and related compounds can interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Perturbing the cell cycle can lead to a halt in cell proliferation or trigger cell death.

Modulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, plays a crucial role in various pathological conditions, including cancer. Thiazole-containing compounds can modulate oxidative stress responses within cells.

For instance, treatment of human prostate epithelial cells with a quinone metabolite of 4-chlorobiphenyl (B17849) led to a decrease in the activity and expression of manganese superoxide (B77818) dismutase (MnSOD), a key antioxidant enzyme. nih.gov This decrease in antioxidant capacity was associated with an increase in cellular ROS levels, which in turn inhibited cell growth. nih.gov The ability of thiazole derivatives to modulate oxidative stress can be a double-edged sword; while it can contribute to their anti-cancer effects by inducing cytotoxic levels of ROS in cancer cells, it could also have implications for normal cell function.

Antimicrobial Bioactivity Mechanisms

Derivatives of this compound have shown significant promise as antimicrobial agents, with research focusing on identifying their bacterial targets and elucidating their modes of action.

Antibacterial Target Identification and Mode of Action

A primary target for the antibacterial activity of many thiazole derivatives is bacterial DNA gyrase. ebi.ac.uknih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotic development. nih.gov By inhibiting this enzyme, these compounds can effectively halt bacterial growth.

Molecular docking studies have been employed to understand the binding interactions between thiazole derivatives and DNA gyrase. ebi.ac.uknih.gov For example, N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of S. aureus DNA gyrase B. ebi.ac.uk The binding of these compounds to the enzyme's active site prevents its normal function.

The antibacterial activity of thiazole derivatives is often broad, affecting both Gram-positive and Gram-negative bacteria. uobaghdad.edu.iqmdpi.comresearchgate.net The specific substitutions on the thiazole ring and associated phenyl groups can significantly influence the potency and spectrum of activity. mdpi.comnih.gov For instance, the presence of halogen substituents on the phenyl ring has been shown to be important for the antibacterial activity of some thiazole compounds. nih.gov

Antifungal Mode of Action

The antifungal activity of thiazole derivatives, including this compound, is believed to be multifaceted, primarily targeting the integrity of the fungal cell membrane and inducing cellular stress. A key mechanism of action is the inhibition of lanosterol (B1674476) 14-alpha demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to cell death. nih.gov

Furthermore, studies on similar thiazole compounds have demonstrated their ability to induce oxidative damage within fungal cells. frontiersin.org For instance, some (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) derivatives have been shown to cause an accumulation of reactive oxygen species (ROS) in Candida albicans. frontiersin.org This increase in ROS leads to oxidative stress, damaging cellular components such as proteins, lipids, and nucleic acids, and contributing to the fungicidal effect. frontiersin.org The inhibition of hyphae formation, a critical virulence factor for pathogenic fungi like C. albicans, is another observed effect of certain thiazole derivatives, further impeding fungal proliferation and infection. nih.govfrontiersin.org

Anti-Parasitic Activity Mechanisms (e.g., against Leishmania mexicana)

Research into the anti-parasitic properties of thiazole compounds has revealed promising activity against various pathogens, including Leishmania mexicana, the causative agent of cutaneous leishmaniasis. While direct studies on this compound are limited, research on the closely related compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (B32628), provides significant insights into the potential mechanism of action.

A study demonstrated that this acetamide derivative induces apoptosis in the promastigote stage of Leishmania mexicana. nih.govicm.edu.pl This programmed cell death is a critical mechanism for eliminating the parasite without inducing a significant inflammatory response in the host. The compound was shown to be effective at low concentrations and prevented the recovery of the parasite population after exposure. nih.gov This suggests that the thiazole core, and specifically the chloro- and chlorophenyl- substitutions, play a crucial role in its anti-leishmanial activity.

Anti-inflammatory Signaling Pathway Modulation

The anti-inflammatory potential of thiazole derivatives is an area of active investigation. The primary mechanism appears to involve the modulation of key enzymatic pathways responsible for the production of pro-inflammatory mediators. Many thiazole-based compounds have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key players in inflammation and pain. nih.gov Similarly, LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. By inhibiting these enzymes, thiazole derivatives can effectively reduce the production of these pro-inflammatory molecules, thereby mitigating the inflammatory response. nih.gov Studies on various 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have confirmed their potential as inhibitors of both COX and LOX pathways. nih.gov

Anticancer Activity and Antiproliferative Effects in Cell Lines

Thiazole-containing compounds have emerged as a significant class of anticancer agents due to their ability to interfere with various biological targets crucial for cancer cell proliferation and survival. nih.gov The antiproliferative effects of these compounds have been observed across a range of cancer cell lines.

One of the key mechanisms underlying the anticancer activity of certain thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and preventing its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis. nih.gov

EGFR and VEGFR-2 Dual Inhibition

A promising strategy in cancer therapy is the simultaneous inhibition of multiple signaling pathways that are critical for tumor growth and angiogenesis. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such key targets. EGFR activation promotes cancer cell proliferation, while VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 4 2 Chlorophenyl Thiazole Analogs

Impact of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a common scaffold in pharmacologically active compounds, and its substitution pattern significantly dictates biological activity. researchgate.net In analogs of 2-chloro-4-phenylthiazole (B162996), modifications to the thiazole ring have been shown to modulate their bioactivity.

Research on related 2-amino-4,5-diarylthiazole derivatives has demonstrated that substitutions at the C2, C4, and C5 positions are critical for their anti-Candida albicans activity. researchgate.net While the parent compound for this article features a chlorine atom at the C2 position, studies on analogous systems with an amino group at this position reveal important trends. For instance, functionalization of the 2-amino group with an amide has been a successful strategy. researchgate.net

Furthermore, the nature of the substituent at the C4 and C5 positions can greatly affect activity. In one study, while a variety of aryl groups were tolerated at C4 and C5, specific substitutions were necessary to achieve potent antifungal effects. researchgate.net For other related thiazole derivatives, the introduction of lipophilic groups at the C4 position has been reported to yield better results in certain biological assays.

In the context of anticancer agents, substitutions on the thiazole ring have also been explored. For example, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, the carboxamide group at the C4 position was a key feature for their cytotoxic effects against various human cancer cell lines. nih.gov

The following table summarizes the impact of substituents on the thiazole ring in related analog series.

| Position on Thiazole Ring | Substituent Type | Impact on Bioactivity | Compound Series |

| C2 | Amide functionalization of an amino group | Modulated anti-Candida albicans activity | 2-Amino-4,5-diarylthiazoles researchgate.net |

| C4 | Lipophilic groups | Generally favorable for activity | General thiazole derivatives |

| C4 | Carboxamide | Important for cytotoxic activity | 2-Phenylthiazole-4-carboxamides nih.gov |

| C4 & C5 | Aryl groups | Modulated anti-Candida albicans activity | 2-Amino-4,5-diarylthiazoles researchgate.net |

Influence of Modifications on the 2-Chlorophenyl Moiety

Modifications to the phenyl ring at the C4 position of the thiazole core are crucial for tuning the biological activity of this class of compounds. The presence and position of substituents on this phenyl ring can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. ontosight.ai

In a study of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety, it was found that introducing an electron-withdrawing group at the ortho-position of the benzene (B151609) ring endowed the final structure with remarkable antifungal activity against S. sclerotiorum. nih.gov This finding is particularly relevant to 2-chloro-4-(2-chlorophenyl)thiazole, which possesses an electron-withdrawing chlorine atom at the ortho position.

Conversely, another study on substituted 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents explored various substituents on the phenyl ring. It was discovered that a methoxy (B1213986) group at the 4-position led to improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov A 3-fluoro analog also demonstrated a good cytotoxic profile against all tested cell lines. nih.gov

These findings highlight that the nature and position of the substituent on the phenyl ring are critical determinants of biological activity, with different substitutions favoring different therapeutic applications.

The table below details the influence of modifications on the phenyl moiety in related thiazole compounds.

| Position on Phenyl Ring | Substituent | Resulting Bioactivity | Compound Series |

| Ortho (2-position) | Electron-withdrawing group | Remarkable antifungal activity | Phenylthiazole derivatives with 1,3,4-thiadiazole thione nih.gov |

| Ortho (2-position) | Methoxy | Maintained high cytotoxicity against HT-29 and T47D cells | 2-Phenylthiazole-4-carboxamides nih.gov |

| Meta (3-position) | Fluoro | Good cytotoxic activity against T47D, Caco-2, and HT-29 cells nih.gov | 2-Phenylthiazole-4-carboxamides nih.gov |

| Para (4-position) | Methoxy | Improved cytotoxicity against Caco-2 cells | 2-Phenylthiazole-4-carboxamides nih.gov |

Role of Halogen Atom Position and Electronic Effects on Bioactivity

The position of the halogen atom on the phenyl ring and the resulting electronic effects play a significant role in the bioactivity of 2-chloro-4-phenylthiazole analogs. Electron-withdrawing groups, such as halogens, can substantially influence the reactivity and biological interactions of a compound. ontosight.ai

Studies on phenylthiazole derivatives have shown that the introduction of an electron-withdrawing group at the meta-position of the benzene ring can confer remarkable antibacterial activity. nih.gov In the same study, an electron-withdrawing group at the ortho-position was found to be most effective for antifungal activity. nih.gov This underscores the importance of the halogen's position in directing the therapeutic potential of the compound.

In a different class of compounds, fluorinated phenylcyclopropylamines, it was observed that electron-withdrawing groups like chlorine and fluorine on the phenyl ring improved the inhibition of monoamine oxidases (MAO). nih.gov This suggests that the electron-withdrawing nature of the chloro group in this compound likely contributes significantly to its biological activity profile. The chloro group can alter the electronic properties of the molecule, potentially enhancing its ability to participate in specific interactions with biological targets. ontosight.ai

The following table summarizes the effects of halogen position and electronic properties on bioactivity in related compound series.

| Halogen/Substituent Position | Electronic Effect | Observed Bioactivity | Compound Series |

| Ortho-position of phenyl ring | Electron-withdrawing | Remarkable antifungal activity | Phenylthiazole derivatives with 1,3,4-thiadiazole thione nih.gov |

| Meta-position of phenyl ring | Electron-withdrawing | Remarkable antibacterial activity | Phenylthiazole derivatives with 1,3,4-thiadiazole thione nih.gov |

| Phenyl ring | Electron-withdrawing (Cl, F) | Improved MAO inhibition | Fluorinated phenylcyclopropylamines nih.gov |

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis of this compound and its analogs is therefore essential for understanding their molecular recognition properties.

In broader studies of heterocyclic compounds, it is understood that the spatial arrangement of pharmacophoric features, which is dictated by the molecule's conformation, is crucial for activity. The relative orientation of the chloro-substituted phenyl ring and the thiazole core will impact the molecule's dipole moment and its ability to engage in hydrophobic, van der Waals, and halogen bonding interactions with a receptor.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active compounds like the analogs of this compound, a pharmacophore model can be generated to guide the design of new, potentially more potent molecules.

A typical pharmacophore model for this class of compounds would likely include features such as:

Aromatic rings: Representing the thiazole and phenyl rings, which can engage in π-π stacking interactions.

Hydrogen bond acceptors: The nitrogen atom of the thiazole ring.

Hydrophobic features: The chloro-substituted phenyl ring.

Halogen bond donors: The chlorine atoms.

Structure-based pharmacophore modeling, which utilizes the crystal structure of the target protein, can provide even more precise models. nih.gov For instance, a model generated from a tubulin crystal structure included a hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. nih.gov Although this was for a different target, it illustrates the types of features that are commonly important for binding.

Ligand-based design strategies would involve synthesizing new analogs of this compound that incorporate these pharmacophoric features in different spatial arrangements or with modified physicochemical properties to enhance activity and selectivity.

The table below outlines a hypothetical pharmacophore model for this compound analogs based on common pharmacophoric features.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction |

| Aromatic Ring 1 | Thiazole ring | π-π stacking, hydrophobic interactions |

| Aromatic Ring 2 | 2-Chlorophenyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Thiazole nitrogen | Hydrogen bonding with receptor |

| Hydrophobic Center | Phenyl ring and chloro substituents | Hydrophobic interactions |

| Halogen Bond Donor | Chlorine atoms | Halogen bonding with receptor |

Advanced Computational and Theoretical Investigations of 2 Chloro 4 2 Chlorophenyl Thiazole

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound on a biological target, such as a protein or enzyme.

For many thiazole (B1198619) derivatives, molecular docking studies have been crucial in identifying potential mechanisms of action for anticancer, antifungal, and antidiabetic properties. nih.govnih.govnih.gov For example, docking simulations have been used to evaluate the binding of thiazole-based compounds to targets like lanosterol (B1674476) 14α-demethylase in fungi or various kinases in cancer cells. nih.govnih.gov

A specific search for molecular docking studies involving 2-Chloro-4-(2-chlorophenyl)thiazole did not yield any results detailing its interaction with identified biological targets.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and reactivity of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity sites, and spectroscopic properties. shd-pub.org.rssemanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that helps determine a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.orgnih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be more easily polarized. nih.gov

Calculations of the HOMO-LUMO gap for various thiazole derivatives have been performed to assess their potential as materials in electronic devices or to understand their reaction mechanisms. researchgate.net However, no published data on the specific HOMO/LUMO orbital energies or the energy gap for this compound could be located.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how a molecule will interact with other molecules, particularly biological receptors where electrostatic interactions are key to binding. researchgate.netmdpi.com

While ESP maps are commonly generated for novel therapeutic compounds to understand their interaction profiles, specific maps for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecule-receptor complex over time, offering insights into the stability of the interactions predicted by molecular docking. By simulating the movements of atoms and molecules, MD can confirm whether a potential drug molecule remains stably bound to its target. nih.govnih.gov

Studies on related thiazole compounds have utilized MD simulations, often for hundreds of nanoseconds, to validate the stability of the ligand-protein complex and analyze the structural dynamics. nih.gov No such MD simulation studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the key molecular features (descriptors) that contribute to their activity, which helps in designing more potent molecules. nih.gov

Numerous QSAR studies have been conducted on various classes of thiazole derivatives to develop models for predicting their antimicrobial, anticancer, or anti-inflammatory activities. nih.govresearchgate.net These models, however, are specific to the dataset of compounds used to build them. There is no evidence of a QSAR model being developed or validated for the specific structural class represented by this compound.

In Silico Screening for Novel Bioactive Analogs

In silico screening, or virtual screening, involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing which compounds to synthesize and test experimentally.

This process often starts with a "hit" or "lead" compound, from which analogs are designed and screened virtually. While this is a common practice in medicinal chemistry programs involving thiazoles, the absence of initial biological activity data or identified targets for this compound means that it has not been used as a scaffold for such in silico screening efforts according to available literature. uran.ua

Hirshfeld Surface Analysis and Intermolecular Interactions

As of the latest available scientific literature, a detailed Hirshfeld surface analysis for the specific compound this compound has not been published. Crystallographic data, which is a prerequisite for generating Hirshfeld surfaces and analyzing intermolecular interactions in the solid state, is not present in the primary chemical and crystallographic databases for this exact molecule.

Therefore, a quantitative breakdown of intermolecular contacts, such as H···H, C···H/H···C, Cl···H/H···Cl, and others, along with their respective percentages and enrichment ratios, cannot be provided at this time. The generation of d_norm maps and 2D fingerprint plots, which are crucial for visualizing and understanding the nature and propensity of different intermolecular interactions, is contingent upon the availability of its single-crystal X-ray structure.

While computational studies can predict molecular properties, a definitive Hirshfeld surface analysis requires experimental crystallographic data to accurately describe the molecular packing and the resulting intermolecular forces in the crystalline state. Future crystallographic studies on this compound are needed to enable a thorough investigation of its supramolecular chemistry through Hirshfeld surface analysis.

Design and Synthesis of Novel Derivatives and Analogs of 2 Chloro 4 2 Chlorophenyl Thiazole for Academic Exploration

Strategies for Structural Diversification around the Thiazole (B1198619) Core

The structural diversification of 2-chloro-4-(2-chlorophenyl)thiazole can be systematically approached by modifying its three key components: the 2-chloro substituent, the 4-(2-chlorophenyl) group, and the thiazole ring itself. These modifications allow for a comprehensive exploration of the chemical space around the core molecule.

Modification of the 2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring is a versatile handle for introducing a wide range of functional groups. Nucleophilic aromatic substitution (SNAr) reactions are a primary method for this purpose. Due to the electron-withdrawing nature of the thiazole ring, the 2-position is activated towards nucleophilic attack.

Key transformations at this position include:

Amination: Reaction with various primary and secondary amines can introduce diverse amino functionalities. This is a common strategy to modulate the polarity and hydrogen bonding capacity of the molecule.

Thiolation: Displacement of the chloride with thiols or thiolate anions provides access to 2-thioether derivatives.

Alkoxylation/Aryloxylation: Reactions with alcohols or phenols under basic conditions can yield the corresponding ethers.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to form new carbon-carbon bonds, introducing alkyl, aryl, or alkynyl groups.

Functionalization of the 4-(2-chlorophenyl) Group: The 2-chlorophenyl moiety at the 4-position offers several avenues for diversification.

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions can introduce substituents such as nitro, halogen, or acyl groups onto the phenyl ring. The directing effects of the existing chloro substituent and the thiazole ring will influence the position of substitution.

Cross-Coupling Reactions: The chloro substituent on the phenyl ring can also participate in cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or other functional groups.

Modification of the Thiazole Ring: Direct functionalization of the thiazole ring, particularly at the 5-position, provides another layer of structural diversity.

Halogenation: Electrophilic halogenation can introduce a bromine or iodine atom at the 5-position, which can then serve as a handle for further functionalization through cross-coupling reactions.

Metalation and Quenching: Deprotonation of the 5-position with a strong base followed by quenching with an electrophile can introduce a variety of substituents.

Table 1: Representative Strategies for Structural Diversification

| Position of Modification | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| 2-Position | Nucleophilic Amination | R1R2NH, base, solvent | -NR1R2 |

| Nucleophilic Thiolation | RSH, base, solvent | -SR | |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, base | -R (Aryl, Alkyl) | |

| 4-Aryl Group | Nitration | HNO3, H2SO4 | -NO2 on phenyl ring |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, base | Biphenyl or substituted phenyl | |

| 5-Position | Bromination | NBS, solvent | -Br |

| Lithiation/Electrophile | n-BuLi, then E+ | -E (various electrophiles) |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying structurally novel compounds that retain similar biological activity to a known active molecule by replacing the core molecular framework. Bioisosteric replacement, a related concept, involves substituting a functional group or a substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.

For this compound, scaffold hopping could involve replacing the central thiazole ring with other five- or six-membered heterocycles. The choice of a new scaffold is guided by the desire to maintain the spatial arrangement of the key pharmacophoric features: the chloro- and chlorophenyl- substituents.

Potential Scaffold Replacements for the Thiazole Ring:

Oxazole: Offers a different heteroatom arrangement, potentially altering hydrogen bonding capabilities and metabolic stability.

Imidazole: Introduces a second nitrogen atom, which can act as a hydrogen bond donor or acceptor.

Pyrazole: Presents a different connectivity of the nitrogen atoms, influencing the dipole moment and interaction with biological targets.

Pyridine: A six-membered aromatic ring that can significantly alter the geometry and electronic properties of the molecule.

Bioisosteric replacements can be applied to the substituents as well. The 2-chlorophenyl group, for instance, can be replaced with other substituted aryl or heteroaryl rings to explore different steric and electronic interactions.

Examples of Bioisosteric Replacements for the 2-Chlorophenyl Group:

Other Halogenated Phenyl Rings: (e.g., 2-fluorophenyl, 2-bromophenyl) to fine-tune electronic effects and lipophilicity.

Pyridyl Rings: (e.g., 2-pyridyl, 3-pyridyl) to introduce a basic nitrogen atom and alter polarity.

Thienyl or Furanyl Rings: To explore the effect of different five-membered aromatic systems.

Table 2: Scaffold Hopping and Bioisosteric Replacement Examples

| Original Moiety | Replacement Moiety | Rationale for Replacement |

| Thiazole | Oxazole | Modulate heteroatom interactions and metabolic stability. |

| Thiazole | Pyridine | Alter ring size, geometry, and basicity. |

| 2-Chlorophenyl | 2-Fluorophenyl | Fine-tune electronic properties and lipophilicity. |

| 2-Chlorophenyl | 2-Pyridyl | Introduce a hydrogen bond acceptor and increase polarity. |

Focused Library Synthesis for SAR Expansion

To systematically explore the structure-activity relationship (SAR) of this compound derivatives, the synthesis of a focused library of analogs is a powerful approach. This involves the parallel synthesis of a series of compounds where specific positions on the molecule are varied with a diverse set of building blocks.

A common strategy for focused library synthesis is to utilize a common intermediate that can be readily diversified in the final steps. For the this compound scaffold, a key intermediate could be 2-amino-4-(2-chlorophenyl)thiazole, which can be prepared via the Hantzsch thiazole synthesis from 2-chloroacetophenone and thiourea.

From this intermediate, a library can be generated by:

Diazotization and Sandmeyer-type reactions: The 2-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., Cl, Br, CN, OH) to install different substituents at the 2-position.

Amide coupling: The 2-amino group can be acylated with a library of carboxylic acids to generate a series of 2-amido derivatives.

Sulfonamide formation: Reaction of the 2-amino group with a library of sulfonyl chlorides can produce a diverse set of 2-sulfonamido analogs.

Another approach is to start with this compound and perform parallel cross-coupling or nucleophilic substitution reactions at the 2-position with a library of boronic acids, amines, or thiols.

Table 3: Focused Library Synthesis Approach

| Starting Material | Reaction Type | Library of Reagents | Resulting Library of Compounds |

| 2-Amino-4-(2-chlorophenyl)thiazole | Amide Coupling | R-COOH (various carboxylic acids) | 2-(R-amido)-4-(2-chlorophenyl)thiazoles |

| This compound | Suzuki Coupling | R-B(OH)2 (various boronic acids) | 2-(R-aryl/alkyl)-4-(2-chlorophenyl)thiazoles |

| This compound | Nucleophilic Amination | R1R2NH (various amines) | 2-(R1R2-amino)-4-(2-chlorophenyl)thiazoles |

Chemoenzymatic Approaches to Analog Creation

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach can be particularly useful for the synthesis of complex or chiral analogs of this compound.

While the direct enzymatic modification of the this compound core may be challenging without specifically engineered enzymes, chemoenzymatic strategies can be employed in the synthesis of precursors or in the modification of derivatives.

Potential Chemoenzymatic Applications:

Enzymatic Resolution: If a chiral center is introduced into a derivative, lipases or other hydrolases can be used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds.

Enzyme-Catalyzed Reactions on Side Chains: If a functional group amenable to enzymatic transformation (e.g., an ester, an alcohol) is introduced as a substituent, enzymes can be used for selective modifications. For example, a lipase could be used to selectively hydrolyze an ester group in the presence of other sensitive functionalities.

Biocatalytic Synthesis of Precursors: Enzymes could be used to synthesize chiral building blocks that are then incorporated into the thiazole scaffold through chemical synthesis. For instance, an alcohol dehydrogenase could be used for the asymmetric reduction of a ketone precursor to a chiral alcohol.

A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. nih.govnih.gov This method allows for the synthesis of various thiazole derivatives under mild, enzyme-catalyzed conditions with high yields. nih.govnih.gov This approach could potentially be adapted for the synthesis of analogs of this compound by using appropriately substituted starting materials.

Table 4: Potential Chemoenzymatic Strategies

| Chemoenzymatic Step | Enzyme Class | Application |

| Kinetic Resolution | Lipase | Separation of enantiomers of a chiral derivative. |

| Asymmetric Reduction | Alcohol Dehydrogenase | Synthesis of a chiral alcohol precursor. |

| Selective Hydrolysis | Esterase | Deprotection of an ester group on a side chain. |

| Thiazole Ring Formation | Trypsin | One-pot synthesis of the thiazole core. nih.govnih.gov |

Future Research Directions and Unexplored Avenues for 2 Chloro 4 2 Chlorophenyl Thiazole

Integration with Emerging Screening Technologies for Bioactivity Profiling

The full biological potential of 2-Chloro-4-(2-chlorophenyl)thiazole remains largely uncharted. A crucial future direction lies in its comprehensive bioactivity profiling through the integration with cutting-edge screening technologies. High-throughput screening (HTS) and high-content screening (HCS) platforms offer the capability to rapidly assess the compound's effects across a multitude of cellular models and biological assays. This would enable a broad-spectrum analysis of its potential therapeutic activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai

Furthermore, the application of more sophisticated screening methodologies such as phenotypic screening, which assesses the compound's effects on cell morphology and function, can provide unbiased insights into its mechanism of action. DNA-encoded library (DEL) technology could also be employed to identify novel protein targets of this compound by screening vast libraries of DNA-tagged small molecules. The data generated from these advanced screening efforts will be instrumental in mapping the compound's biological activity landscape and identifying promising avenues for further development.

Potential as Chemical Probes for Cellular and Biochemical Pathways

Beyond its direct therapeutic potential, this compound and its derivatives hold promise as chemical probes for the elucidation of complex cellular and biochemical pathways. A chemical probe is a small molecule that can be used to study a specific biological process or target. To this end, future research should focus on the design and synthesis of modified versions of the parent compound. These modifications could include the incorporation of fluorescent tags, photo-crosslinking agents, or affinity tags (like biotin) to facilitate the identification of its molecular targets and the visualization of its subcellular localization.

By utilizing these probes in conjunction with techniques such as proteomics, and cellular imaging, researchers can gain a deeper understanding of the pathways modulated by this compound. This knowledge is not only academically valuable but can also inform the rational design of more potent and selective analogs for therapeutic purposes.

Exploration of Novel and Under-Investigated Biological Targets

While some thiazole (B1198619) derivatives have been investigated for their interaction with known drug targets, the specific biological targets of this compound are yet to be fully elucidated. nih.gov Future research should be directed towards identifying and validating novel and under-investigated biological targets for this compound. This can be achieved through a combination of computational and experimental approaches.

In silico methods, such as molecular docking and virtual screening, can predict potential binding partners based on the compound's structure. These computational predictions can then be experimentally validated using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to confirm direct binding and determine binding affinities. The identification of novel targets will open up new therapeutic possibilities and enhance our understanding of the compound's mechanism of action. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally friendly methods for the production of this compound and its analogs. researchgate.netresearchgate.netosi.lv Current synthetic routes can be optimized, and novel methodologies can be explored to improve yield, reduce the number of reaction steps, and minimize the use of hazardous reagents and solvents. nih.govbohrium.com

Key areas for future research in this domain include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to create more sustainable synthetic pathways. researchgate.netresearchgate.netosi.lv This includes exploring microwave-assisted synthesis, and flow chemistry techniques. researchgate.net

Catalytic Methods: Developing novel catalytic systems, such as those based on transition metals or organocatalysts, to facilitate key bond-forming reactions in a more efficient and selective manner.

Diversity-Oriented Synthesis: Implementing strategies for diversity-oriented synthesis to rapidly generate a library of structurally diverse analogs of this compound for structure-activity relationship (SAR) studies.

These advancements in synthetic methodology will not only facilitate the large-scale production of the compound for further research and potential commercialization but will also contribute to the broader field of sustainable chemical synthesis. researchgate.netosi.lv

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique chemical structure of this compound, featuring a heterocyclic thiazole ring and halogen substituents, presents intriguing possibilities for its application in interdisciplinary fields beyond traditional medicinal chemistry.

Chemical Biology: In chemical biology, this compound could serve as a scaffold for the development of new research tools. For instance, by functionalizing the thiazole ring, it could be incorporated into larger biomolecules or used to create novel imaging agents. Its interactions with biological systems at a molecular level offer a rich area for investigation, bridging the gap between chemistry and biology.

Material Science: The electronic and structural properties of this compound suggest potential applications in material science. chemimpex.com The thiazole ring is a component of some organic semiconductors and fluorescent materials. Future research could explore the potential of this compound and its derivatives in the development of:

Organic Light-Emitting Diodes (OLEDs): Investigating its electroluminescent properties for use in display and lighting technologies.

Organic Photovoltaics (OPVs): Assessing its suitability as a component in organic solar cells.

Sensors: Exploring its ability to act as a chemosensor for the detection of specific ions or molecules.

These interdisciplinary research avenues will not only expand the utility of this compound but also foster collaboration between chemists, biologists, and material scientists, leading to innovative discoveries and applications.

常见问题

Basic: What synthetic routes are commonly employed to prepare 2-chloro-4-(2-chlorophenyl)thiazole, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Hantzsch thiazole condensation , involving thiosemicarbazones and α-haloketones. For example, thiosemicarbazones derived from 2-chlorophenyl substituents react with 2-bromo-4’-chloroacetophenone under reflux in ethanol or PEG-400 as a solvent. Optimization includes:

- Catalyst choice : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances yield by promoting heterogeneous catalysis .

- Temperature control : Reactions at 70–80°C minimize side products .

- Solvent selection : PEG-400 offers green chemistry advantages, improving reaction efficiency and reducing waste .

Post-synthesis, TLC monitoring and recrystallization in aqueous acetic acid are critical for purity .

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:

A multi-technique approach is used:

- IR spectroscopy : Confirms C-Cl (750–550 cm⁻¹) and C=N (1650–1550 cm⁻¹) stretches .

- NMR spectroscopy :

- X-ray crystallography : SHELX/ORTEP-III software refines crystal structures, confirming bond lengths (e.g., C-Cl ≈ 1.74 Å) and dihedral angles between aromatic rings .

Advanced: What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Answer:

- In silico docking : Molecular docking with enzymes like Leishmania trypanothione reductase (PDB: 2XH9) evaluates binding affinity. Substituent effects (e.g., electron-withdrawing Cl) enhance hydrophobic interactions in the active site .

- QSAR modeling : Descriptors like logP and topological polar surface area correlate with antiparasitic activity. Derivatives with para-substituted halogens show higher trypanocidal activity (IC₅₀ < 10 μM) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics; the compound’s moderate logP (~3.5) suggests good membrane permeability but potential hepatic metabolism .

Advanced: How do substituent variations on the phenyl ring influence the compound’s biological activity?

Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance antiparasitic activity by increasing electrophilicity. For example, 2,4-dichlorophenyl analogs exhibit superior Leishmania inhibition (IC₅₀ = 4.2 μM) compared to mono-substituted derivatives .

- Steric effects : Ortho-substituents (e.g., 2-Cl) reduce activity due to hindered target binding, while para-substituents optimize spatial alignment .

- Hydrophobic interactions : Bulky groups (e.g., trifluoromethyl) improve binding to hydrophobic pockets in microbial enzymes but may reduce solubility .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Key challenges include:

- Matrix interference : Serum proteins and lipids require sample pretreatment (e.g., protein precipitation with acetonitrile) .

- Detection sensitivity : HPLC-UV (λ = 254 nm) provides a LOD of 0.1 µg/mL, but LC-MS/MS improves sensitivity (LOD = 0.01 ng/mL) for pharmacokinetic studies .

- Stability : The compound degrades under acidic conditions; buffered mobile phases (pH 6–7) are recommended for chromatography .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries of thiazole derivatives?

Answer:

- Twinning analysis : SHELXL refinement identifies twinning in crystals, correcting bond-length discrepancies (e.g., C-S bonds initially reported as 1.65 Å vs. refined 1.68 Å) .

- Hirshfeld surfaces : Visualize intermolecular interactions (e.g., C-H···Cl contacts) to explain packing anomalies .

- Thermal ellipsoids : High displacement parameters (U > 0.1 Ų) indicate disordered regions, guiding data exclusion in refinement .

Basic: What in vitro assays are suitable for evaluating the antiparasitic activity of this compound?

Answer:

- Resazurin assay : Measures viability of Leishmania promastigotes via fluorescence (Ex/Em = 560/590 nm) after 72-hour exposure .

- Trypan blue exclusion : Quantifies Trypanosoma lethality by counting unstained (dead) vs. stained (live) cells .

- Cytotoxicity screening : MTT assay on mammalian cells (e.g., J774 macrophages) ensures selectivity (SI > 10 indicates safety) .

Advanced: What mechanistic insights explain the compound’s activity against drug-resistant microbial strains?

Answer:

- Thiol-redox disruption : The thiazole core inhibits trypanothione reductase, a key enzyme in parasite antioxidant defense .

- Membrane disruption : Chlorophenyl groups interact with lipid bilayers, increasing membrane permeability in Gram-positive bacteria .

- Efflux pump inhibition : Synergy with fluconazole reverses azole resistance in Candida spp. by blocking ABC transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。